molecular formula C22H24FN3O4 B7719552 (E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide

(E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide

Cat. No. B7719552
M. Wt: 413.4 g/mol
InChI Key: BQKZIKXZOZNDGF-ZVHZXABRSA-N
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Description

(E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide, also known as FUB-PB-22, is a synthetic cannabinoid that has been classified as a designer drug. It was first synthesized in 2012 and has since gained popularity as a recreational drug due to its psychoactive effects. However, there is also scientific research being conducted on FUB-PB-22 to understand its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

(E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide acts as a partial agonist of the CB1 and CB2 receptors. This means that it binds to these receptors and activates them, but not to the same extent as a full agonist. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. It has been found to have analgesic, anti-inflammatory, and antiemetic properties. It can also cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

(E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. It is also relatively stable and easy to handle. However, this compound has limitations as well. It is a designer drug and its legal status may vary in different jurisdictions. It is also a psychoactive substance and may pose a risk to researchers who handle it without proper safety precautions.

Future Directions

There are several future directions for research on (E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide. One area of interest is its potential use as a therapeutic agent. Its analgesic and anti-inflammatory properties make it a promising candidate for the treatment of chronic pain and inflammatory conditions. Another area of research is its potential for abuse and dependence. Understanding the addictive potential of this compound is important for public health and safety. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of (E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide involves the reaction of 4-fluorobenzoyl chloride with piperidine-4-carbohydrazide to form the intermediate compound. This intermediate compound is then reacted with 2,5-dimethoxybenzaldehyde to yield this compound. The synthesis of this compound is complex and requires advanced knowledge of organic chemistry.

Scientific Research Applications

(E)-N'-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide has been used in scientific research to study the endocannabinoid system. It has been found to bind to the cannabinoid receptors CB1 and CB2, which are found in the brain and other parts of the body. This binding leads to a range of effects, including altered mood, cognition, and perception.

properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c1-29-19-7-8-20(30-2)17(13-19)14-24-25-21(27)15-9-11-26(12-10-15)22(28)16-3-5-18(23)6-4-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKZIKXZOZNDGF-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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